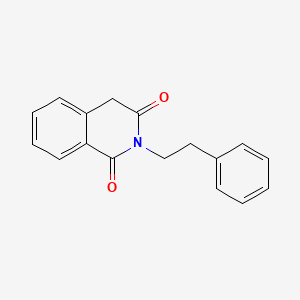
2-(2-phenylethyl)-1,3(2H,4H)-isoquinolinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-phenylethyl)-1,3(2H,4H)-isoquinolinedione is a compound that has been studied for its various chemical properties and reactions. It falls within the category of isoquinoline derivatives, which are of interest due to their potential in pharmaceutical applications and fundamental chemical research.
Synthesis Analysis
The synthesis of isoquinoline derivatives like this compound involves the conversion of substituted 1-methyl-3,4-dihydro-isoquinolines to 2-(β-acylamido-ethyl)-acetophenomes, serving as intermediates for further synthesis. This method allows for the introduction of various substituents, enhancing the compound's analgesic and spasmolytic properties, particularly with halogenated phenylethyl groups (Brossi et al., 1960).
Molecular Structure Analysis
Computational and experimental techniques have been employed to characterize the molecular structure of similar compounds. Techniques such as UV–vis, fluorescence, FT-IR, and 1H-MNR elucidate the structure, stability, and optical properties, providing insights into the compound's behavior and potential applications (Kumar et al., 2019).
Chemical Reactions and Properties
Isoquinoline derivatives exhibit various chemical reactions, including cyclization and functionalization, contributing to their versatility in synthetic chemistry. For example, the Rh(III)-catalyzed defluorinative [4 + 2] annulation with 2-diazo-3,3,3-trifluoropropanoate has been developed for the synthesis of functionalized isoquinolines, showcasing the compound's reactivity and potential for generating structurally diverse derivatives (Li et al., 2022).
Physical Properties Analysis
The physical properties of this compound derivatives have been studied, including their thermal stability and optical properties. These characteristics are crucial for understanding the compound's behavior under various conditions and its potential utility in materials science and photonic applications.
Chemical Properties Analysis
The chemical properties of isoquinoline derivatives are influenced by their molecular structure, which can be modified to enhance certain properties such as non-linear optical (NLO) responses. Studies on derivatives have highlighted the significant effect of terminal donor/acceptor groups on NLO responses, illustrating the compound's potential in the development of materials with desirable electronic and optical properties (Kumar et al., 2019).
属性
IUPAC Name |
2-(2-phenylethyl)-4H-isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2/c19-16-12-14-8-4-5-9-15(14)17(20)18(16)11-10-13-6-2-1-3-7-13/h1-9H,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAHXZWGZTKAXQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)N(C1=O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401247152 |
Source


|
| Record name | 2-(2-Phenylethyl)-1,3(2H,4H)-isoquinolinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401247152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
53558-67-1 |
Source


|
| Record name | 2-(2-Phenylethyl)-1,3(2H,4H)-isoquinolinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53558-67-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Phenylethyl)-1,3(2H,4H)-isoquinolinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401247152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


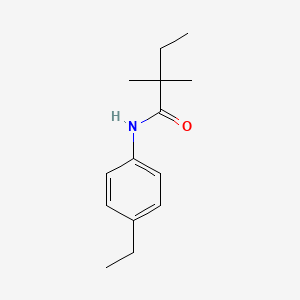
![5-nitro-2-{[2-(spiro[2.3]hex-1-ylcarbonyl)hydrazino]carbonyl}benzoic acid](/img/structure/B5602544.png)

![N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)cyclohexanecarboxamide](/img/structure/B5602555.png)
![N'-({5-[3-(2-aminoethyl)benzyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}methyl)-N,N-dimethylurea dihydrochloride](/img/structure/B5602558.png)
![N-methyl-N-[4-({2-[2-(trifluoromethyl)benzylidene]hydrazino}carbonyl)phenyl]benzenesulfonamide](/img/structure/B5602570.png)
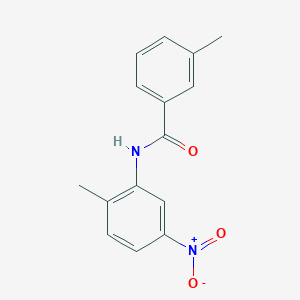


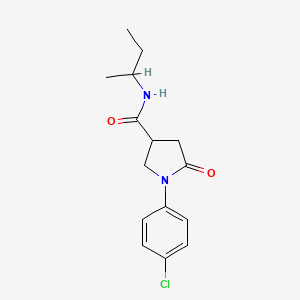
![1-(3,5-dichlorophenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B5602602.png)
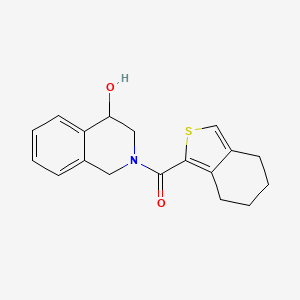
![4-[(cycloheptylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5602615.png)